N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

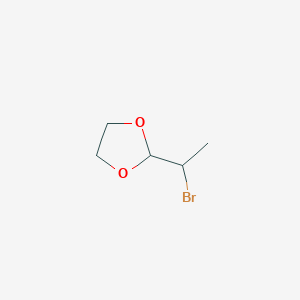

Synthesis Analysis

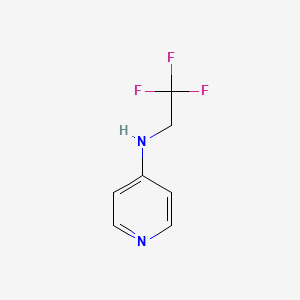

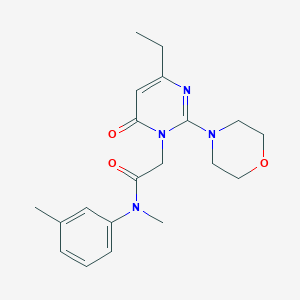

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization with hydrazine hydrate. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves such a process . These methods could potentially be adapted for the synthesis of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide by choosing appropriate starting materials and reaction conditions.

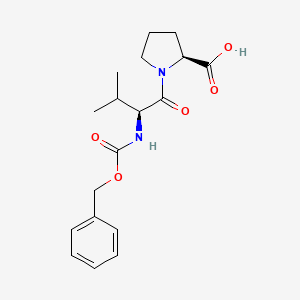

Molecular Structure Analysis

The molecular structures of the compounds in the papers are determined using crystallography, which reveals the space groups and unit cell parameters . These structures are characterized by intermolecular hydrogen bonds and, in some cases, intramolecular interactions, which are crucial for the stability and biological activity of the molecules. The molecular structure analysis of this compound would likely involve similar techniques to determine its crystal structure and bonding interactions.

Chemical Reactions Analysis

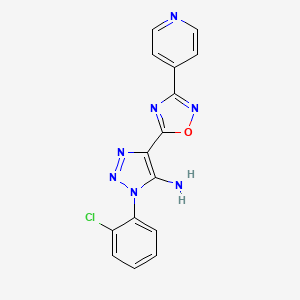

The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, they do mention the biological activities of these compounds, such as inhibition of cancer cell proliferation . The chemical reactions of this compound with biological targets would be of interest, particularly if the compound exhibits similar antitumor activities.

Physical and Chemical Properties Analysis

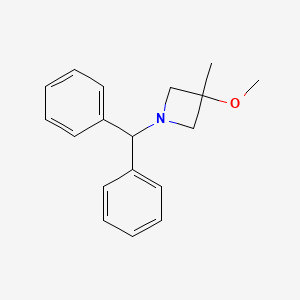

The physical and chemical properties of the compounds are inferred from their synthesis and structural data. For example, the solubility, melting points, and stability can be related to the crystal structure and intermolecular interactions . The properties of this compound would need to be experimentally determined, but predictions can be made based on the properties of structurally similar compounds.

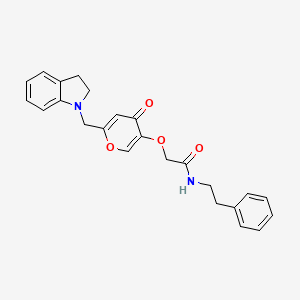

Wissenschaftliche Forschungsanwendungen

Degradation of Pharmaceuticals in the Environment One significant application of similar compounds involves the degradation of pharmaceuticals, such as acetaminophen, in environmental settings. Advanced oxidation processes (AOPs) are employed to treat aqueous mediums contaminated with acetaminophen, leading to various degradation products. This research is crucial in understanding how to mitigate the impact of pharmaceuticals on the ecosystem, highlighting the role of AOPs in enhancing degradation efficiency (Qutob et al., 2022).

Antioxidant Activity and Pharmacological Effects Another area of application involves the antioxidant and pharmacological effects of compounds like chlorogenic acid (CGA), which, although not directly N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, shares the context of chemical investigation for potential therapeutic benefits. CGA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the broad potential of similar compounds in drug discovery and the development of therapeutic agents (Naveed et al., 2018).

Organic Light-Emitting Diodes (OLEDs) In the field of materials science, compounds structurally related to this compound, such as BODIPY-based materials, have been explored for their applications in organic light-emitting diodes (OLEDs). These investigations demonstrate the utility of such compounds in developing 'metal-free' infrared emitters, offering insights into the design and synthesis of organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).

Wirkmechanismus

Mode of Action

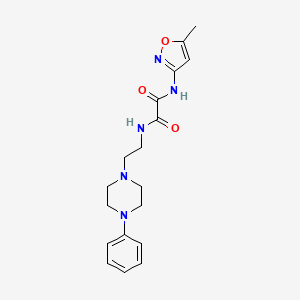

Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

Amides, in general, are known to have high boiling points and those with five or fewer carbon atoms are soluble in water . These properties could potentially impact the bioavailability of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antibacterial and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCWZRJPMZWANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)